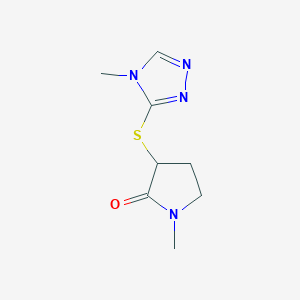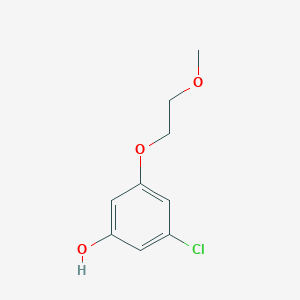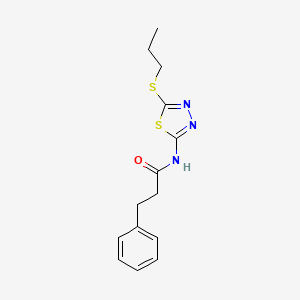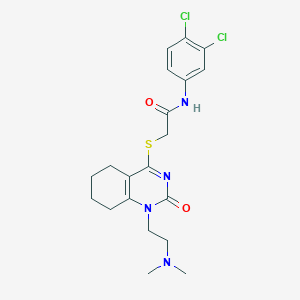
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,2,4-triazole group, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The molecule also has a thioether linkage connecting the triazole and pyrrolidinone rings.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The 1,2,4-triazole ring could potentially be synthesized from a reaction involving hydrazine and a suitable nitrile . The pyrrolidin-2-one ring could be formed through a cyclization reaction involving an appropriate amino acid derivative. The thioether linkage could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidin-2-one ring is a five-membered ring with a carbonyl group and a nitrogen atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The thioether linkage is a sulfur atom connected to two carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the pyrrolidin-2-one ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The triazole ring could potentially participate in reactions involving the nitrogen atoms, such as protonation, alkylation, or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of hydrogen-bonding capabilities, and its overall molecular size and shape .Aplicaciones Científicas De Investigación
Anticancer and Antitumor Activity
Research has shown that this compound possesses promising anticancer and antitumor properties. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .
Nonlinear Optical Properties
The compound’s structure suggests it may exhibit nonlinear optical behavior. Researchers have investigated its potential as a nonlinear optical material for applications in photonics, telecommunications, and optical signal processing. Its unique electronic properties make it an interesting candidate for these purposes .
Antimicrobial Activity
Studies have explored the antimicrobial potential of this compound. Specifically, derivatives of 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one have demonstrated activity against bacteria, fungi, and other pathogens. These findings highlight its potential as an antimicrobial agent .
Coordination Chemistry
Given its sulfur-containing moiety, this compound can act as a ligand in coordination chemistry. Researchers have investigated its coordination behavior with transition metal ions, leading to the design of novel metal complexes. These complexes may find applications in catalysis, materials science, and bioinorganic chemistry .
Organic Synthesis
The compound’s unique structure makes it valuable in organic synthesis. Chemists have utilized it as a building block to create more complex molecules. Its reactivity and versatility allow for the construction of diverse chemical architectures .
Pharmacological Studies
Although limited, some studies have explored the pharmacological properties of this compound. Researchers have investigated its effects on various biological targets, including enzymes and receptors. Further research is needed to fully understand its pharmacological potential .
Direcciones Futuras
Mecanismo De Acción
Target of action
Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems . Pyrrolidinones are a class of compounds that have been used in the development of various drugs due to their diverse biological activities.
Mode of action
The mode of action of triazoles generally involves binding to enzymes and receptors, which can lead to a variety of biological effects Pyrrolidinones also have diverse modes of action depending on their specific structures and targets
Propiedades
IUPAC Name |
1-methyl-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-11-4-3-6(7(11)13)14-8-10-9-5-12(8)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXLZYJCFQYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NN=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)



![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)


![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2416374.png)


![N-(2-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2416378.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)